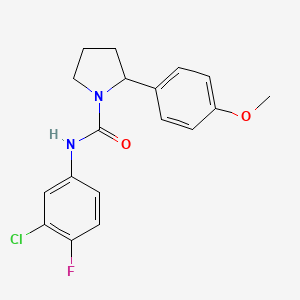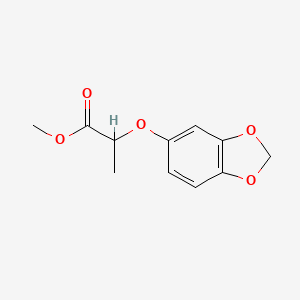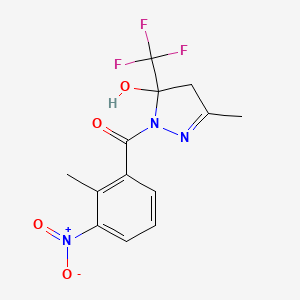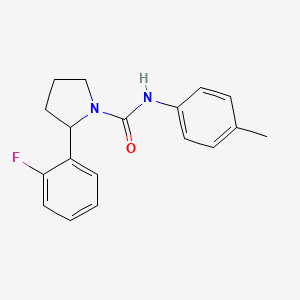
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide exerts its neuroprotective effects through its ability to inhibit the activation of the JNK signaling pathway. JNK is a stress-activated protein kinase that is involved in the regulation of cell death pathways. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to the ATP-binding site of JNK and prevents its activation, thereby reducing neuronal cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its specificity for the JNK signaling pathway, which allows for targeted inhibition of neuronal cell death. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of research is the potential use of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Another area of research is the development of more soluble analogs of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide that can be more easily administered in experimental settings. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde, followed by the formation of a pyrrolidine ring and subsequent carboxamide formation. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has been shown to have neuroprotective effects through its ability to inhibit the activation of the JNK signaling pathway, which is involved in neuronal cell death. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-24-14-7-4-12(5-8-14)17-3-2-10-22(17)18(23)21-13-6-9-16(20)15(19)11-13/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMARGVNVUTPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)


![2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)

![N-(2-fluorophenyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034053.png)
![2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6034062.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6034064.png)


![2-[(5-methyl-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034075.png)